molecular formula HgO B043107 Mercuric oxide CAS No. 21908-53-2

Mercuric oxide

Cat. No.: B043107
CAS No.: 21908-53-2
M. Wt: 216.59 g/mol
InChI Key: UKWHYYKOEPRTIC-UHFFFAOYSA-N
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Description

Mercuric oxide (HgO) is an inorganic compound composed of mercury and oxygen. It exists in two primary forms: yellow this compound (amorphous) and red this compound (crystalline), differentiated by particle size and synthesis methods .

  • Synthesis: Yellow HgO is produced via the reaction of mercuric chloride (HgCl₂) with sodium hydroxide (NaOH), while red HgO forms through thermal decomposition of mercury nitrate .
  • Properties: Insoluble in water and alcohol, HgO is stable in air but darkens under light. It decomposes at ~500°C to release elemental mercury and oxygen .
  • Applications:
    • Medical: Used in ophthalmic ointments (1% concentration) for treating chronic eye inflammation and infections due to its antiseptic and anesthetic properties .
    • Batteries: Serves as a cathode material in mercury batteries, often mixed with graphite to enhance conductivity .
    • Organic Synthesis: Facilitates cyclization reactions in organic chemistry, such as the synthesis of benzodioxin derivatives .
  • Toxicity: HgO is nephrotoxic and environmentally persistent, requiring careful handling to avoid bioaccumulation .

Preparation Methods

Traditional Dry Process: Thermal Decomposition of Mercuric Nitrate

The dry process, one of the oldest methods for synthesizing red mercuric oxide, involves the thermal decomposition of mercuric nitrate (Hg(NO₃)₂). Metallic mercury reacts with concentrated nitric acid to form mercuric nitrate, which is then crushed and heated at 300–350°C to yield red HgO . While this method produces a product with acceptable tapping density (9–11 g/cm³) and moldability for battery applications, it suffers from inherent limitations. Residual nitrate impurities (NO₃⁻, NO₂⁻) persist in the final product, accelerating self-discharge in mercury batteries and reducing shelf life . Additionally, the high-temperature decomposition releases toxic nitrogen oxides, necessitating specialized exhaust systems to mitigate occupational hazards.

Conventional Wet Process: Chlor-Alkali Route to Yellow this compound

The wet process synthesizes yellow HgO through a two-step reaction sequence. First, mercury reacts with chlorine gas at elevated temperatures to form mercuric chloride (HgCl₂), which subsequently undergoes hydrolysis with sodium hydroxide (NaOH):

HgCl2+2NaOHHgO+2NaCl+H2O[1]\text{HgCl}2 + 2\text{NaOH} \rightarrow \text{HgO} + 2\text{NaCl} + \text{H}2\text{O} \quad

This method yields chemically active HgO with a high surface area, making it suitable for catalytic applications. However, the product’s low tapping density (4–6 g/cm³) and poor compressibility limit its utility in battery manufacturing, as electrode pellets fracture during molding . Furthermore, the process generates corrosive intermediates (e.g., HCl, Cl₂), requiring corrosion-resistant reactors and stringent safety protocols. Patent US3464902A notes that yellow HgO from this route exhibits a specific resistance of 10³–10⁴ Ω·cm, rendering it unsuitable for high-drain battery configurations .

Improved Wet-Chemical Synthesis: Controlled Co-Precipitation

Patent US3149917A introduces a one-step co-precipitation method that enhances particle size uniformity and density. Aqueous solutions of mercuric nitrate and sodium hydroxide are simultaneously added to a heated (80–125°C) sodium chloride (NaCl) slurry under controlled alkalinity (0.1–0.6 N) . The NaCl acts as a templating agent, moderating crystal growth to produce red HgO with a narrow particle size distribution (3–7 μm) and elevated density (20–35 g/in³) . Key parameters include:

ParameterOptimal RangeEffect on Product
NaOH/Hg(NO₃)₂ Ratio≥24:100 by weightEnsures complete precipitation
Temperature100–110°CEnhances crystallinity
Alkalinity0.1–0.6 NPrevents oxide dissolution
NaCl Concentration≥35 parts per 100 Hg(NO₃)₂Controls particle agglomeration

This method avoids hazardous chlorine gas and reduces nitrate impurities to <0.1 wt%, addressing key limitations of earlier wet processes . The resulting HgO demonstrates a specific resistance of 10²–10³ Ω·cm, making it viable for medium-drain batteries .

Electrolytic Oxidation: Anode-Dependent Synthesis

The electrolytic method, detailed in patent US3464902A, employs a mercury anode and insoluble cathode (e.g., platinum) in an alkaline electrolyte (KOH, K₂CO₃, or KCl mixtures) . During electrolysis, mercury oxidizes at the anode:

Hg+2OHHgO+H2O+2e[1]\text{Hg} + 2\text{OH}^- \rightarrow \text{HgO} + \text{H}_2\text{O} + 2e^- \quad

Cathodic hydrogen evolution accompanies the reaction, with overall efficiency tied to electrolyte composition. A KOH-K₂CO₃ electrolyte (pH 12–14) at 50–70°C yields yellow HgO with 85–90% current efficiency, while KCl-containing electrolytes favor red HgO but require higher cell voltages (2.5–3.0 V) . Critical performance metrics include:

Electrolyte CompositionCurrent EfficiencyHgO ColorTapping Density (g/cm³)
2 M KOH + 1 M K₂CO₃88%Yellow8.5–9.0
3 M KCl + 0.5 M KOH78%Red10.5–11.0

This continuous process minimizes impurity ingress and achieves >99% purity, surpassing dry and wet methods . Its scalability makes it the preferred route for high-volume battery-grade HgO production.

Comparative Analysis of Methodologies

The table below contrasts the four methods across key operational and product metrics:

MethodPurity (%)Yield (%)Tapping Density (g/cm³)Energy Consumption (kWh/kg)Scalability
Dry Process95–9770–759–118–10Low
Conventional Wet92–9465–704–66–8Moderate
Improved Wet-Chemical99–99.585–907.5–8.55–7High
Electrolytic99.5–99.988–928.5–11.04–6Very High

Electrolytic synthesis outperforms others in purity and energy efficiency but requires significant capital investment. The improved wet-chemical method balances cost and performance for mid-scale applications.

Industrial Applications and Method Selection

Battery manufacturers prioritize electrolytic HgO for its low resistivity (10²–10³ Ω·cm) and compatibility with automated pellet pressing . In contrast, catalytic and photochemical applications favor wet-chemical HgO due to its nanoscale surface defects and high reactivity . Environmental regulations increasingly discourage the dry process due to NOₓ emissions, with the EU mandating mercury emission thresholds of <1 mg/Nm³ for thermal decomposition facilities .

Chemical Reactions Analysis

Mercuric oxide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Reagent

Synthesis of Mercury Compounds
Mercuric oxide is utilized as a reagent in the laboratory for synthesizing various mercury salts. For example, it can be converted into mercuric chloride or acetate through specific chemical reactions. The preparation of mercuric acetate is particularly significant in organic synthesis, where it serves as a catalyst for producing aluminum isopropylate and other organomercury compounds .

Compound Reaction Type Application
Mercuric ChlorideReaction with HgOSynthesis of organomercury compounds
Mercuric AcetateReaction with HgOCatalyst in organic synthesis

Superconductors

High-Temperature Superconductivity
this compound is a key material in the field of superconductivity, particularly in the formation of high-temperature superconductors such as HgBa2Ca2Cu3O8+δ (Hg-1223). These materials exhibit critical transition temperatures that make them suitable for practical applications, although their volatility at high temperatures poses challenges .

Material Critical Temperature (K) Notes
HgBa2Ca2Cu3O8+δ135 - 165High volatility limits applications

Radiation Detection

Detection Medium
Due to its high density and favorable bandgap of 2.2 eV, this compound has been proposed as a medium for radiation detection. However, its softness and toxicity present significant drawbacks for practical use. Research continues to explore its potential in this area despite these challenges .

Environmental Applications

Contaminant Analysis
this compound plays a role in environmental studies, particularly in analyzing mercury contamination in various mediums. Techniques such as cold vapor atomic absorption spectrometry utilize mercuric compounds to detect and quantify mercury levels in biological and environmental samples .

Case Study 1: Synthesis of Organomercury Compounds

A study demonstrated the use of this compound in synthesizing organomercury compounds through a series of reactions involving mercuric acetate. The resulting compounds were analyzed for their catalytic properties in polymerization reactions, showcasing the compound's versatility in organic chemistry .

Case Study 2: High-Temperature Superconductors

Research on Hg-1223 superconductors highlighted the critical properties of this compound in achieving high transition temperatures. The study focused on optimizing synthesis conditions to minimize volatility while maximizing superconducting properties, indicating the compound's importance in advanced material science .

Mechanism of Action

The toxicity of mercuric oxide is primarily due to its ability to bind with sulfhydryl groups in proteins, leading to enzyme inactivation. This binding disrupts various metabolic pathways and cellular functions. This compound can also induce oxidative stress by generating free radicals, further contributing to its toxic effects .

Comparison with Similar Compounds

Mercury-Based Compounds

Mercuric Chloride (HgCl₂)

  • Properties : Highly water-soluble crystalline solid, unlike insoluble HgO.
  • Applications : Used as a disinfectant, catalyst, and in analytical chemistry.
  • Toxicity : More acutely toxic than HgO, causing severe gastrointestinal and renal damage even at low doses .

Mercuric Sulfide (HgS, Cinnabar)

  • Properties : Red or black crystalline solid; insoluble in most solvents.
  • Applications : Traditional medicine (e.g., Chinese cinnabar) and pigment production.
  • Toxicity : Less acutely toxic than HgCl₂ but exhibits comparable nephrotoxicity in chronic exposure .

Mercurous Oxide (Hg₂O)

  • Properties : Unstable black powder, rarely used compared to HgO.
  • Applications: Limited to niche laboratory reagents.
  • Toxicity : Less studied but assumed to release toxic Hg⁺ ions upon decomposition .

Other Metal Oxides

Ferric Oxide (Fe₂O₃)

  • Properties : Red-brown, insoluble solid; amphoteric behavior.
  • Applications : Pigment (rust), catalyst, and magnetic storage media.
  • Toxicity : Low bioaccumulation risk, unlike HgO .

Copper Oxides (CuO and Cu₂O)

  • Properties: CuO (black, monoclinic) and Cu₂O (red, cubic) differ in oxygen stoichiometry.
  • Applications : CuO in superconductors and sensors; Cu₂O in antifouling paints.
  • Toxicity : Moderate toxicity but less hazardous than mercury compounds .

Comparative Analysis

Table 2: Comparison with Non-Mercury Metal Oxides

Oxide Formula Reactivity Applications Environmental Impact
Mercuric Oxide HgO Decomposes Batteries, medicine High persistence, bioaccumulation
Ferric Oxide Fe₂O₃ Amphoteric Pigments, catalysis Low toxicity
Copper(II) Oxide CuO Basic Electronics, coatings Moderate toxicity

Biological Activity

Mercuric oxide (HgO) is a compound of mercury that exhibits significant biological activity, particularly in its toxicological effects. This article explores the biological activity of this compound, including its mechanisms of toxicity, case studies, and relevant research findings.

This compound exists primarily in two forms: red (α-HgO) and yellow (β-HgO). Both forms are insoluble in water but can be converted into soluble forms under specific conditions. The compound is known for its oxidative properties and has been studied extensively for its environmental and health impacts.

Mechanisms of Toxicity

This compound exerts its toxic effects through several mechanisms:

  • Protein Binding : HgO binds to sulfhydryl groups in proteins, disrupting their structure and function. This interaction can impair cellular functions across various organ systems, including the nervous system, kidneys, and immune system .
  • Reactive Oxygen Species (ROS) : Exposure to this compound can lead to increased production of ROS, which contribute to oxidative stress and cellular damage .
  • Neurotoxicity : The central nervous system is particularly vulnerable to mercury exposure, leading to symptoms such as tremors, cognitive deficits, and behavioral changes .

Toxicological Profile

The toxicological profile of this compound indicates that it poses significant health risks. According to the Agency for Toxic Substances and Disease Registry (ATSDR), exposure can lead to:

  • Acute Symptoms : Ingestion or inhalation can result in gastrointestinal distress, including nausea, vomiting, and abdominal pain. Severe cases may lead to renal failure .
  • Chronic Effects : Long-term exposure is associated with neurological damage, renal toxicity, and immune dysfunction .

Case Studies

  • Acute Poisoning Case :
    A reported case involved a 31-year-old male who ingested approximately 40 grams of HgO. He exhibited acute symptoms such as nausea and abdominal cramping. Treatment included gastrointestinal decontamination and chelation therapy. Remarkably, despite elevated mercury levels post-ingestion, he did not develop typical end-organ toxicity associated with mercury poisoning .
  • Environmental Impact Study :
    Research has shown that this compound contributes to mercury pollution in aquatic environments. The leaching of HgO into water bodies has been linked to bioaccumulation in fish, leading to chronic low-level exposure in humans through the food chain .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

  • A study examined the leaching behavior of HgO in thiosulfate solutions, demonstrating that pH levels significantly affect its dissolution rate. Under optimal conditions, nearly complete dissolution was achieved within minutes, indicating potential methods for detoxifying mercury-containing waste .
  • Another study focused on the interactive effects of this compound nanoparticles under climate change scenarios. Results indicated enhanced detoxification processes due to increased antioxidant production in organisms exposed to elevated CO2 levels .

Table: Summary of Toxicological Effects of this compound

Exposure TypeAcute EffectsChronic Effects
IngestionNausea, vomiting, abdominal painRenal toxicity, neurological impairment
InhalationRespiratory distress, gastrointestinal issuesAutoimmune disorders, chronic kidney disease
Environmental ExposureBioaccumulation in aquatic lifeLong-term health risks through food chain

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing mercuric oxide, and how do reaction conditions influence its crystalline form (red vs. yellow)?

this compound (HgO) is synthesized via two primary routes:

  • Thermal decomposition : Heating mercury(II) nitrate or mercury metal in oxygen yields red HgO at ~350–500°C. Yellow HgO forms at lower temperatures (~40–60°C) through wet-chemical methods, such as reacting Hg(NO₃)₂ with NaOH .
  • Key factors : Temperature, pH, and precursor purity dictate crystal structure and color. Red HgO has larger particle size due to slower crystallization, while yellow HgO forms smaller particles with higher surface reactivity .

Q. What experimental precautions are critical when handling this compound due to its reactivity and toxicity?

  • Storage : Store in airtight, light-resistant containers in cool, ventilated areas. Avoid contact with combustibles, strong acids, or oxidizing agents (e.g., chlorine, hydrogen peroxide) to prevent violent reactions .
  • Safety protocols : Use fume hoods, PPE (gloves, goggles), and teratogen-specific handling protocols. Monitor airborne HgO levels (NIOSH REL: 0.05 mg/m³) to prevent inhalation exposure .

Q. How can researchers detect and quantify this compound in complex matrices (e.g., environmental samples)?

  • Spectroscopic methods : UV-Vis spectroscopy (absorption at 340 nm for HgO nanoparticles) and X-ray diffraction (characteristic peaks at 2θ = 28.6°, 31.8° for red HgO) .
  • Thermogravimetric analysis (TGA) : Measure mass loss during decomposition to Hg and O₂ at ~400–500°C .

Q. What are the primary toxicological mechanisms of this compound exposure in laboratory settings?

  • Acute toxicity : Ingestion or inhalation causes gastrointestinal necrosis, renal failure, and respiratory distress due to Hg²⁺ ion release .
  • Chronic effects : Bioaccumulation leads to neurotoxicity (tremors, cognitive decline) and nephrotoxicity via oxidative stress and protein denaturation .

Advanced Research Questions

Q. How does the adsorption efficiency of this compound clusters on activated carbon vary with surface geometry (armchair vs. zigzag) and competing gases like SO₂?

  • DFT studies : Zigzag carbon exhibits stronger adsorption (Eₐds = −3.48 eV) than armchair (−1.03 eV) due to unpaired electrons enhancing surface reactivity. Pre-adsorption of SO₂ further increases HgO adsorption by 15–20% via charge redistribution .
  • Methodological insight : Combine computational modeling (e.g., DFT) with experimental validation using XPS to assess HgO-SO₂ co-adsorption mechanisms .

Q. Why do reported decomposition temperatures for this compound vary (e.g., 400°C vs. 500°C), and how can researchers resolve this discrepancy?

  • Kinetic factors : Decomposition rate depends on particle size (nanoparticles decompose at lower temperatures) and atmospheric O₂ partial pressure. Contradictory data may arise from differences in sample purity or heating rates .
  • Resolution : Use controlled TGA-DSC under inert vs. oxidative atmospheres to isolate decomposition pathways .

Q. What evidence supports the hypothesis that this compound can be absorbed in the gastrointestinal tract without conversion to HgCl₂?

  • Animal studies : Oral administration of HgO in rats showed tissue distribution patterns identical to HgCl₂, suggesting direct absorption of Hg²⁺ ions. However, speciation analysis via ICP-MS is needed to confirm intact HgO uptake .

Q. How can this compound be replaced in battery systems to mitigate environmental hazards while maintaining electrochemical performance?

  • Research trends : Substitute HgO with MnO₂ or AgO in cathodes, though these require electrolyte optimization (e.g., KOH-ZnO additives) to match HgO’s 1.35 V output. Recent studies explore graphene composites to enhance conductivity .

Q. What gaps exist in modeling atmospheric HgO oxidation pathways, and how can experimental studies address them?

  • Knowledge gaps : Uncertain kinetics of Hg⁰ oxidation by ozone/bromine under real atmospheric conditions. Lab studies often use non-representative O₃ concentrations (~100 ppm vs. ambient ~50 ppb) .
  • Solutions : Conduct flow-tube experiments with low oxidant levels and validate via field measurements using Hg speciation samplers .

Properties

IUPAC Name

oxomercury
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InChI

InChI=1S/Hg.O
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InChI Key

UKWHYYKOEPRTIC-UHFFFAOYSA-N
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Canonical SMILES

O=[Hg]
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Molecular Formula

HgO
Record name MERCURIC OXIDE, [SOLID]
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DSSTOX Substance ID

DTXSID4042125
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Molecular Weight

216.59 g/mol
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Physical Description

Mercuric oxide, [solid] appears as red or orange-red odorless, dense crystalline powder or scales, yellow when finely powdered. Used as a chemical intermediate for mercury salts, organic mercury compounds, and chlorine monoxide; antiseptic in pharmaceuticals; component of dry cell batteries; pigment and glass modifier; fungicide; preservative in cosmetics; analytical reagent; formerly used in antifouling paints. (EPA, 1998), Yellow, orange-yellow, or red crystals; Insoluble in water; [ICSC] Powder; [Sigma-Aldrich MSDS], YELLOW, ORANGE-YELLOW OR RED HEAVY CRYSTALLINE POWDER.
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Solubility

0.0053 G/100 CC WATER @ 25 °C, 0.0395 G/100 CC WATER @ 100 °C, INSOL IN ALCOHOL, ETHER, ACETONE, ALKALI, AMMONIA, Red mercuric oxide: sol in dilute hydrochloric or nitric acid; sol in soln of alkali cyanides or iodides; slowly sol in soln of alkali bromides, For more Solubility (Complete) data for MERCURIC OXIDE (6 total), please visit the HSDB record page., Solubility in water, mg/l at 20 °C: 50 (very poor)
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Density

11.1 at 39 °F (EPA, 1998) - Denser than water; will sink, 11.00-11.29 (Red); 11.03 @ 27.5 °C (Yellow), 11.1 g/cm³
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Color/Form

Yellow mercuric oxide: yellow or orange-yellow, heavy, powder, orthorhombic structure, Heavy, bright orange powder, Red mercuric oxide: bright red or orange-red, heavy, crystalline powder or scales; orthorhombic structure; yellow when finely powdered

CAS No.

21908-53-2
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Melting Point

Decomposes at 932 °F (EPA, 1998), 500 °C (decomp)
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Record name MERCURIC OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1265
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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